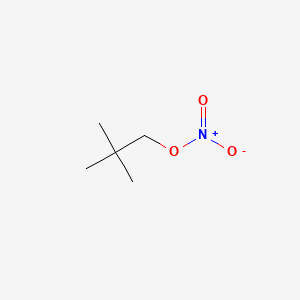
1-Propanol, 2,2-dimethyl-, nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
1-Propanol, 2,2-dimethyl-, nitrate can be synthesized through the nitration of neopentyl alcohol. The reaction typically involves the use of concentrated nitric acid and sulfuric acid as a catalyst. The reaction conditions must be carefully controlled to prevent over-nitration and to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced separation techniques are common in industrial production.
化学反応の分析
Types of Reactions
1-Propanol, 2,2-dimethyl-, nitrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitrate ester into alcohols or amines.
Substitution: Nitrate esters can undergo nucleophilic substitution reactions, where the nitrate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Alcohols or amines.
Substitution: Various substituted organic compounds depending on the nucleophile used.
科学的研究の応用
1-Propanol, 2,2-dimethyl-, nitrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: Studies have explored its potential as a biochemical probe for investigating cellular processes.
Medicine: Research is ongoing to evaluate its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of specialty chemicals and as an intermediate in the production of various industrial products.
作用機序
The mechanism of action of 1-Propanol, 2,2-dimethyl-, nitrate involves its interaction with molecular targets such as enzymes and receptors. The nitrate ester group can undergo hydrolysis to release nitric oxide, which is a signaling molecule involved in various physiological processes. This release can modulate pathways related to vasodilation, neurotransmission, and immune response.
類似化合物との比較
Similar Compounds
Neopentyl alcohol: The parent alcohol from which 1-Propanol, 2,2-dimethyl-, nitrate is derived.
tert-Butyl nitrate: Another nitrate ester with similar chemical properties.
Isopropyl nitrate: A structurally related compound with different reactivity.
Uniqueness
This compound is unique due to its branched structure, which imparts distinct steric and electronic properties. These properties influence its reactivity and make it a valuable compound for specific applications in synthesis and research.
特性
CAS番号 |
926-42-1 |
|---|---|
分子式 |
C5H11NO3 |
分子量 |
133.15 g/mol |
IUPAC名 |
2,2-dimethylpropyl nitrate |
InChI |
InChI=1S/C5H11NO3/c1-5(2,3)4-9-6(7)8/h4H2,1-3H3 |
InChIキー |
YJGBGWFCCCQXIM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CO[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


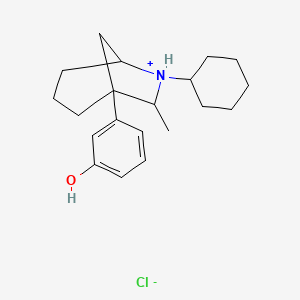
![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)-](/img/structure/B13776409.png)
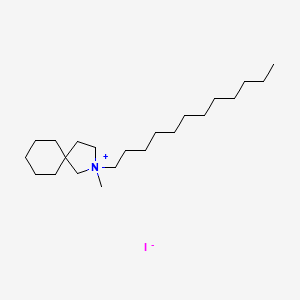
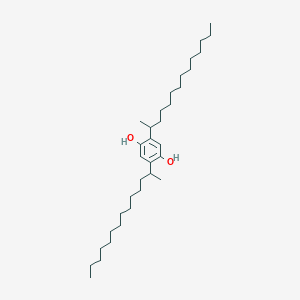
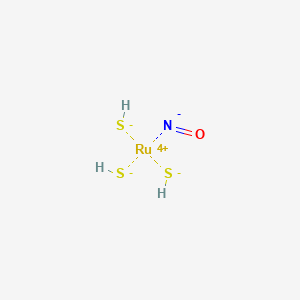
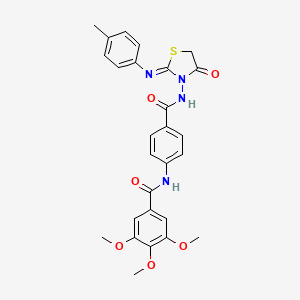
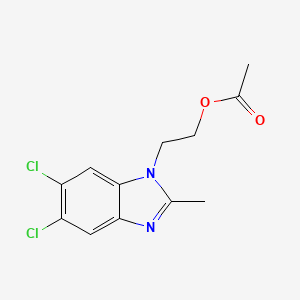
![N-(4-Bromophenyl)-N'-[4-(piperidin-1-yl)butyl]urea](/img/structure/B13776435.png)

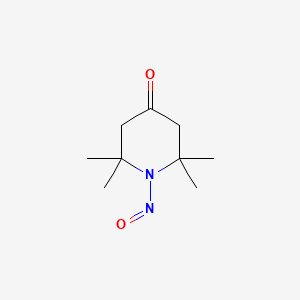


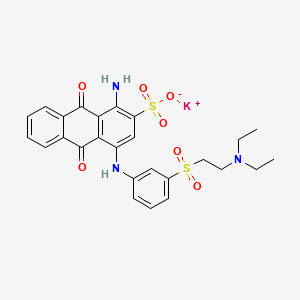
![Benzoic acid, 2,3,4,5-tetrachloro-6-[(2-methyl-1H-imidazol-1-yl)carbonyl]-](/img/structure/B13776467.png)
